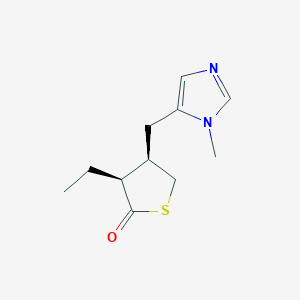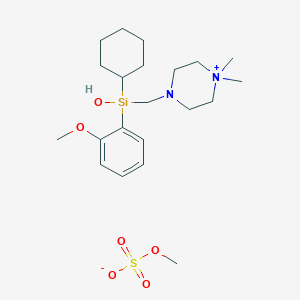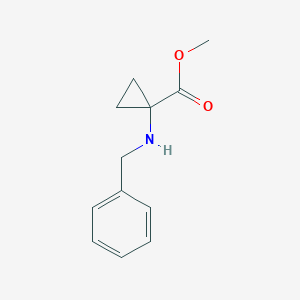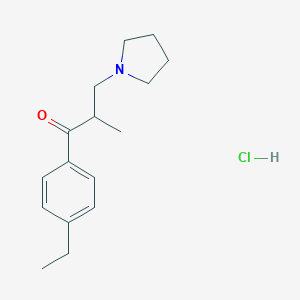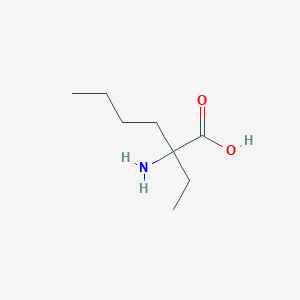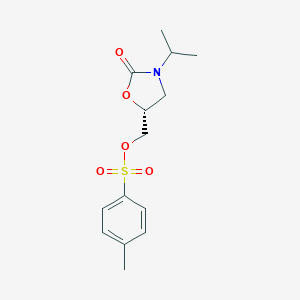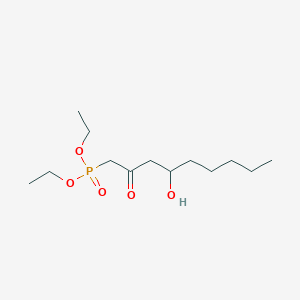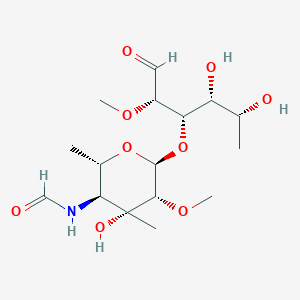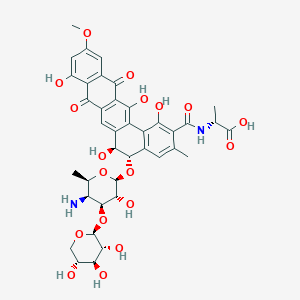
(R,R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoromethanesulfonyl compounds, such as trifluoromethanesulfonyl azide, are widely used in organic synthesis and drug development . They are often employed as bifunctional reagents in reactions .
Synthesis Analysis
The preparation of vicinal trifluoromethyl azides, which have widespread applications in organic synthesis and drug development, is generally limited to transition-metal-catalyzed three-component reactions . A simple and metal-free method that rapidly provides these building blocks from abundant alkenes and trifluoromethanesulfonyl azide (N3SO2CF3) has been reported .
Molecular Structure Analysis
The molecular structure of trifluoromethanesulfonyl compounds is characterized by the presence of both CF3 and N3 groups . These structures have high biological significance due to the unique physical and electronic properties of the trifluoromethyl group .
Chemical Reactions Analysis
Trifluoromethanesulfonyl azide acts as a bifunctional reagent to concurrently incorporate both CF3 and N3 groups . This avoids the use of their expensive and low atom economic precursors .
Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethanesulfonyl compounds are influenced by the unique physical and electronic properties of the trifluoromethyl group .
科学的研究の応用
Applications in Organic Synthesis
Trifluoromethanesulfonic acid and its derivatives, which share similar functional groups to (R,R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine, are widely used in organic synthesis. Their applications include electrophilic aromatic substitution reactions, formation of carbon–carbon and carbon–heteroatom bonds, and syntheses of carbo- and heterocyclic structures. The high protonating power and low nucleophilicity of these compounds make them efficient for generating cationic species from organic molecules, which can be studied and applied in the synthesis of new organic compounds (Kazakova & Vasilyev, 2017).
Environmental Impact
Perfluoroalkyl and polyfluoroalkyl substances (PFAS), which include functional groups similar to those in (R,R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine, have been studied for their environmental persistence and potential toxicological impacts. For instance, microbial degradation studies of polyfluoroalkyl chemicals suggest that when released into the environment, they can degrade into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), compounds known for their persistence and bioaccumulation potential. Understanding the biodegradation pathways and half-lives of these substances is crucial for assessing their environmental fate and impact (Liu & Avendaño, 2013).
Material Science and Application
Derivatives of trifluoromethanesulfonyl compounds are also relevant in material science, particularly in the development of novel materials with specific electronic or photonic properties. For example, hexaazatriphenylene (HAT) derivatives, which involve complex aromatic systems potentially related to the functional groups in (R,R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine, have been used in a wide range of applications from semiconductors to sensors. These compounds' rigid, planar, aromatic structures, similar to those of perfluorinated compounds, allow for significant π–π stacking, making them suitable for various organic materials and nanoscience applications (Segura et al., 2015).
将来の方向性
The development of efficient synthetic methods that convert chemical feedstocks into biologically important and complex structures has significantly advanced drug discovery and development . The future directions in this field could involve the exploration of new synthetic methods and the application of these methods in drug discovery .
特性
IUPAC Name |
N-[(1R,2R)-1,2-diphenyl-2-(trifluoromethylsulfonylamino)ethyl]-1,1,1-trifluoromethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F6N2O4S2/c17-15(18,19)29(25,26)23-13(11-7-3-1-4-8-11)14(12-9-5-2-6-10-12)24-30(27,28)16(20,21)22/h1-10,13-14,23-24H/t13-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAIGOHPAZPGOU-ZIAGYGMSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)NS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)NS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F6N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R,R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine | |
CAS RN |
121788-73-6 |
Source


|
| Record name | (R,R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

